molecular formula C23H26N2O2S B2834203 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 851412-47-0

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2834203
M. Wt: 394.53
InChI Key: RPWTXFNFUICYOL-UHFFFAOYSA-N
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Description

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H26N2O2S and its molecular weight is 394.53. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde, which is synthesized from 2-methylbenzylamine and indole-3-carboxaldehyde. The second intermediate is N-((tetrahydrofuran-2-yl)methyl)acetamide, which is synthesized from tetrahydrofuran and acetic anhydride. These two intermediates are then coupled using a thiolation reaction to form the final product.

Starting Materials
2-methylbenzylamine, indole-3-carboxaldehyde, tetrahydrofuran, acetic anhydride, thioacetic acid, triethylamine, N,N-dimethylformamide, sodium hydride, chloroacetyl chloride

Reaction
Step 1: Synthesis of 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde, a. Dissolve 2-methylbenzylamine (1.0 equiv) in N,N-dimethylformamide (DMF) and cool to 0-5°C., b. Slowly add indole-3-carboxaldehyde (1.1 equiv) to the reaction mixture with stirring., c. Stir the reaction mixture at room temperature for 12-24 hours., d. Quench the reaction with water and extract the product with ethyl acetate., e. Dry the organic layer over anhydrous sodium sulfate and concentrate the product under reduced pressure to obtain 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde as a yellow solid., Step 2: Synthesis of N-((tetrahydrofuran-2-yl)methyl)acetamide, a. Dissolve tetrahydrofuran (1.0 equiv) in dry dichloromethane (DCM) and cool to 0-5°C., b. Slowly add acetic anhydride (1.1 equiv) to the reaction mixture with stirring., c. Stir the reaction mixture at room temperature for 12-24 hours., d. Quench the reaction with water and extract the product with ethyl acetate., e. Dry the organic layer over anhydrous sodium sulfate and concentrate the product under reduced pressure to obtain N-((tetrahydrofuran-2-yl)methyl)acetamide as a colorless liquid., Step 3: Synthesis of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, a. Dissolve 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde (1.0 equiv) and triethylamine (1.1 equiv) in dry DCM., b. Add thioacetic acid (1.1 equiv) to the reaction mixture with stirring., c. Stir the reaction mixture at room temperature for 12-24 hours., d. Quench the reaction with water and extract the product with ethyl acetate., e. Dry the organic layer over anhydrous sodium sulfate and concentrate the product under reduced pressure to obtain 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetaldehyde as a yellow solid., f. Dissolve 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetaldehyde (1.0 equiv) and sodium hydride (1.1 equiv) in dry DCM., g. Add N-((tetrahydrofuran-2-yl)methyl)acetamide (1.1 equiv) to the reaction mixture with stirring., h. Add chloroacetyl chloride (1.1 equiv) dropwise to the reaction mixture with stirring., i. Stir the reaction mixture at room temperature for 12-24 hours., j. Quench the reaction with water and extract the product with ethyl acetate., k. Dry the organic layer over anhydrous sodium sulfate and concentrate the product under reduced pressure to obtain the final product, 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, as a yellow solid.

properties

IUPAC Name

2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-17-7-2-3-8-18(17)14-25-15-22(20-10-4-5-11-21(20)25)28-16-23(26)24-13-19-9-6-12-27-19/h2-5,7-8,10-11,15,19H,6,9,12-14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWTXFNFUICYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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